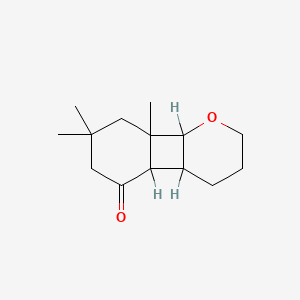
EINECS 264-866-3
Cat. No. B8707042
M. Wt: 222.32 g/mol
InChI Key: ZIUGINIKYGIHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04051076
Procedure details


To a 5-liter round bottomed flask equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 138 g. (1.0 mol.) of isophorone and 498 g. (5.93 mol.) of 3,4-dihydropyran. Enough dichloromethane was added to fill the flask. The solution was bubbled with nitrogen for 1.5 hours and was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass filter for 20.5 hours. When the photolysis was completed, the solution was concentrated in vacuo to yield 107.9 g. (0.486 mol.) of a crystalline solid and 80.6 g. of a liquid (0.363 mol.) (Total yield 0.849 mol., 85%). The solid after sublimation and recrystallization had m.p. 111°-112.2° C. IR: 1690 cm-1NMR: (CCl4) 0.92δ (S-3H), 1.12δ (S-3H); 1.32δ (S-3H); 1.35-2.15δ (multiplets 8H); 2.35δ (triplet-2H, J=14Hz); 2.65-2.93δ (M-1H); 3.38-4.20δ (M-2H). The liquid, which had b.p. 101° C./0.3 mm.Hg. was found by glpc to consist of a lower boiling minor component, the solid and a higher boiling product. Redistillation of this fraction gave a fraction, b.p. 85°-90° C./0.1 mm.Hg. which had a NMR (CCl4) spectrum which had methyl singlets at 0.92δ, 1.03δ, 1.10δ and 1.30δ. The singlet at 1.30δ belonged to the solid component, which made up 34% of the mixture. IR: 1695 cm-1.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.ClCCl>C(Cl)(Cl)(Cl)Cl>[CH3:7][C:6]1([CH3:8])[CH2:5][C:4]2([CH3:10])[CH:3]([CH:13]3[CH:12]2[O:11][CH2:16][CH2:15][CH2:14]3)[C:2](=[O:1])[CH2:9]1
|
Inputs


Step One
[Compound]
|
Name
|
quartz
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
5.93 mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Five
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
nitrogen bubbler was added, under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was bubbled with nitrogen for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter for 20.5 hours
|
|
Duration
|
20.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 107.9 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid after sublimation and recrystallization
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Redistillation of this fraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a fraction, b.p. 85°-90° C./0.1 mm.Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC(C2C3CCCOC3C2(C1)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
